

In-Depth Technical Guide: Chloro(triphenylphosphine)gold(I) (CAS 14243-64-2)

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Compound of Interest

Compound Name: *Tripheylphosphinechlorogold*

Cat. No.: *B15546755*

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and hazards associated with Chloro(triphenylphosphine)gold(I). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

Chloro(triphenylphosphine)gold(I) is a coordination complex that serves as a common reagent in gold chemistry.^[1] It is a colorless, solid compound.^[1]

Table 1: Chemical and Physical Properties of Chloro(triphenylphosphine)gold(I)

Property	Value	Reference(s)
CAS Number	14243-64-2	[1]
Molecular Formula	C ₁₈ H ₁₅ AuClP	[1][2]
Molecular Weight	494.71 g/mol	[1][2]
IUPAC Name	Chloro(triphenylphosphine)gold(I)	[1]
Synonyms	Triphenylphosphinegold(I) chloride, (Ph ₃ P)AuCl	[3]
Appearance	Colorless solid	[1]
Melting Point	236–237 °C (457–459 °F; 509–510 K)	[1]
Density	1.97 g/cm ³	[1]
Solubility	Soluble in most common organic solvents.	

Synthesis

Synthesis from Chloroauric Acid

A common method for the synthesis of Chloro(triphenylphosphine)gold(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in 95% ethanol.[1]

Reaction:



Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described as a two-step process starting from elemental gold:

- Preparation of (Dimethyl sulfide)gold(I) chloride: Gold is dissolved in boiling aqua regia to form the gold(III) intermediate HAuCl₄. By adding dimethyl sulfide, the complex (Me₂S)AuCl

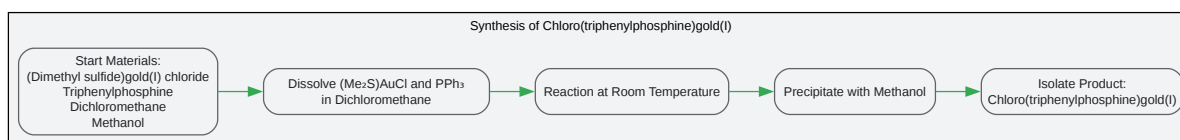
precipitates as a white solid.

- Synthesis of Chloro(triphenylphosphine)gold(I): The $(\text{Me}_2\text{S})\text{AuCl}$ precursor complex is dissolved in dichloromethane, and triphenylphosphine is added. The desired Chloro(triphenylphosphine)gold(I) complex forms immediately and can be precipitated by adding methanol.

Synthesis from (Dimethyl sulfide)gold(I) chloride

Alternatively, Chloro(triphenylphosphine)gold(I) can be prepared by treating a thioether complex of gold, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.[1]

Experimental Workflow:



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Caption: Workflow for the synthesis of Chloro(triphenylphosphine)gold(I).

Biological Activity and Mechanism of Action

Chloro(triphenylphosphine)gold(I) has demonstrated significant antiproliferative activity against various cancer cell lines, notably human breast adenocarcinoma cells (MCF-7).[4] Its cytotoxic effects are reported to be stronger than those of the conventional chemotherapeutic agent cisplatin.[4] The primary mechanism of action involves the induction of apoptosis through mitochondrial-dependent pathways.[4]

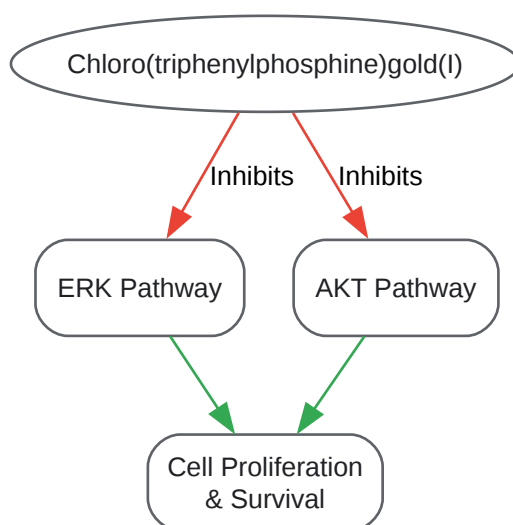
Table 2: Summary of Biological Activities

Activity	Cell Line(s)	Key Findings	Reference(s)
Antiproliferative	MCF-7 (human breast adenocarcinoma)	More potent than cisplatin.	[4]
Apoptosis Induction	MCF-7	Induces apoptosis via mitochondrial damage.	[4]
Cell Cycle Arrest	MCF-7	Causes cell cycle arrest.	[4]

Signaling Pathways

While the precise signaling pathways affected by Chloro(triphenylphosphine)gold(I) are still under investigation, related gold(I) complexes, such as Chloro(triethylphosphine)gold(I), have been shown to inhibit the ERK and AKT signaling pathways, which are crucial for cancer cell survival and proliferation.

Hypothesized Signaling Pathway Inhibition:



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Caption: Potential inhibition of ERK and AKT pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of Chloro(triphenylphosphine)gold(I) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[5\]](#)

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Non-Adherent Cells:

- **Cell Harvesting:** Pellet cells by centrifugation and wash twice with ice-cold sterile PBS.
- **Cell Resuspension:** Resuspend the cells in 1x binding buffer to a concentration of 1×10^5 cells per 100 μ l.

- **Staining:** Add 5µl of Annexin V-FITC and 5µl of propidium iodide to the cell suspension. Gently vortex and incubate at room temperature for 15 minutes in the dark.
- **Flow Cytometry Analysis:** Add 400µl of 1x binding buffer and analyze the cells by flow cytometry within one hour.[\[6\]](#)

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

- **Cell Harvesting and Fixation:** Harvest cells and fix them in ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.
- **Washing:** Wash the fixed cells with PBS.
- **Staining:** Resuspend the cells in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
- **Incubation:** Incubate the cells for at least 30 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the DNA content of the cells using a flow cytometer.[\[7\]](#)

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that differentially stains mitochondria based on their membrane potential.

Protocol for Flow Cytometry:

- **Cell Preparation:** Culture and treat cells with the test compound.
- **JC-1 Staining:** Add JC-1 staining solution to the cell culture medium and incubate for 15-30 minutes at 37°C.
- **Washing:** Centrifuge the cells and wash with an assay buffer.

- Analysis: Resuspend the cells in the assay buffer and analyze immediately by flow cytometry, measuring both green (~529 nm) and red (~590 nm) fluorescence.[8]

Hazards and Safety

Chloro(triphenylphosphine)gold(I) is classified as a hazardous substance.

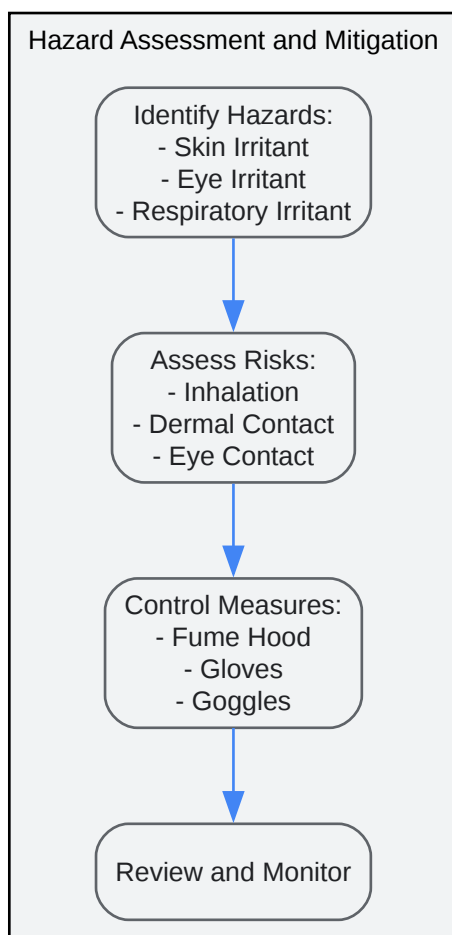
Table 3: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2][9]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[2][9]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[2][9]

Safety Precautions:

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[10]
- Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[10]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]

Experimental Hazard Assessment Workflow:



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Caption: Workflow for hazard assessment and mitigation.

Conclusion

Chloro(triphenylphosphine)gold(I) is a versatile chemical compound with significant potential in both synthetic chemistry and cancer research. Its demonstrated antiproliferative and pro-apoptotic activities warrant further investigation into its precise molecular mechanisms and its potential as a therapeutic agent. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. The experimental protocols provided in this guide offer a foundation for further studies into the biological effects of this promising compound.

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